
Ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate, also known as PETT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PETT is a thiazole derivative that possesses a unique structure and properties that make it a promising candidate for a range of applications.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate, a related compound, has been used as a precursor in chemical transformations. A. Albreht et al. (2009) demonstrated its conversion into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively. This showcases its utility in synthesizing complex molecules for potential pharmacological applications (Albreht et al., 2009).
Antitumor Activity
A remarkable application of ethyl 2-substituted-aminothiazole-4-carboxylate analogs is in the field of cancer research. H. El-Subbagh et al. (1999) synthesized several new analogs and tested their in vitro antitumor activity against 60 human tumor cell lines. One compound, in particular, showed significant activity against the RPMI-8226 leukemia cell line, highlighting the compound's potential as a lead in anticancer drug development (El-Subbagh et al., 1999).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives, which include ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate, have been investigated for their corrosion inhibiting effects. Zhiyong Hu et al. (2016) synthesized two benzothiazole derivatives and studied their efficiency in inhibiting steel corrosion in acidic environments. Their findings suggest these compounds offer promising applications in protecting metals against corrosion, an essential aspect of industrial maintenance and longevity (Hu et al., 2016).
Antimicrobial Activity
Compounds derived from this compound have also shown potential in antimicrobial applications. N. Desai et al. (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and synthesized derivatives that were studied for their antimicrobial activities against various bacterial and fungal strains. Their research points towards the potential use of these derivatives in developing new antimicrobial agents (Desai et al., 2019).
Propriétés
IUPAC Name |
ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h3,6H,1,4-5H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGIVCNFWXBOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

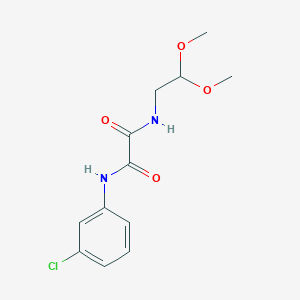

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)
![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)
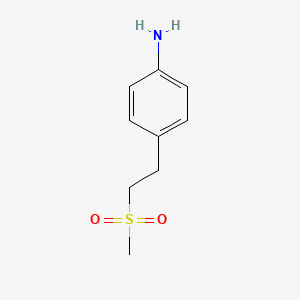
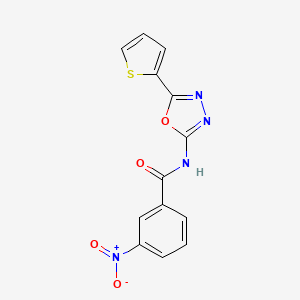
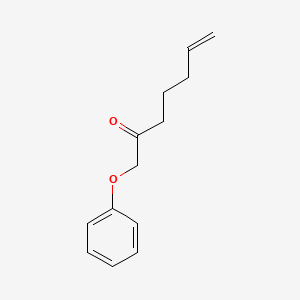
![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)
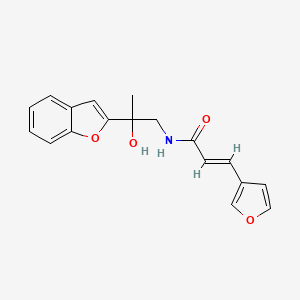
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)